molecular formula C7H5ClFNS B363595 2-Chloro-6-fluorobenzene-1-carbothioamide CAS No. 769-05-1

2-Chloro-6-fluorobenzene-1-carbothioamide

Cat. No. B363595
CAS RN: 769-05-1
M. Wt: 189.64g/mol
InChI Key: NASRTWJCHNSTFD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzene-1-carbothioamide is a chemical compound with the CAS Number: 769-05-1 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluorobenzene-1-carbothioamide consists of a benzene ring substituted with chlorine and fluorine atoms, and a carbothioamide group . The molecular weight is 189.64 .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorobenzene-1-carbothioamide is a powder at room temperature . It has a melting point of 161-162 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a related compound, has been developed. This synthesis is significant for the manufacture of flurbiprofen, highlighting a method that avoids the use of palladium and toxic phenylboronic acid, making it suitable for large-scale production. The process involves diazotization and coupling reactions, showcasing a methodology that could potentially be adapted or serve as a basis for the synthesis of compounds like 2-Chloro-6-fluorobenzene-1-carbothioamide (Qiu et al., 2009).

Crystal Structure Analysis

Research on metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding the structural factors affecting the formation of target molecules. This study examined monomeric, dimeric, ionic, and polymeric structures, offering insights into the coordination and structural diversity of these complexes. Such structural evaluations can be crucial for designing new compounds and understanding their potential interactions and applications (Öztürkkan & Necefoğlu, 2022).

Applications in Material Science and Catalysis

NEXAFS investigations of transition metal compounds, including oxides, nitrides, carbides, and sulfides, have elucidated their electronic and structural properties. This research highlights the importance of understanding the bonding environment, coordination numbers, and crystal structures for the development of materials with specific chemical reactivities. Such studies are relevant for the development of catalysts, materials science applications, and the environmental sciences, potentially aligning with research on compounds like 2-Chloro-6-fluorobenzene-1-carbothioamide (Chen, 1998).

Safety And Hazards

This compound may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

2-chloro-6-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASRTWJCHNSTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzene-1-carbothioamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloro-6-fluorobenzonitrile (1230 g, 7.91 mol) was weighed into a 22 L jacketed glass reactor (without bottom drain), along with Et3N (1.5 L, 10.76 mol) and pyridine (2.4 L, 29.67 mol) and the stirring solution was cooled to −18° C. under a blanket of N2. The reactor N2 purge mineral oil bubbler was vented to a carboy containing 16 L of 12% bleach solution. Hydrogen sulfide gas (407 g, 11.94 mol) was introduced below the surface of the cold reactor solution over a period of 5.5 hrs. During this time the reactor temperature rose from −18 to −4° C. The solution was stirred overnight at −7° C. (16 hrs), sampled by GC to ensure complete conversion of 2,6-CFBN, then quenched by vacuum transfer of the reactor solution into a second 22 L flask containing 14 L of cold water stirring at 300 RPM (Note: Quenching into a well-stirred tank of cold water produces small white particles of easily filtered product). After the vacuum transfer was completed, another 2 L of cold water was added to the stirring slurry. The light yellow slurry of white solid was drained from the quench tank into bottles, and the solid product was collected by filtration through a course glass buchner funnel, followed by washing of the solid product with an excess of de ionized water. The white solid was air suction dried for 3 h, air dried in a glass pan overnight, then dried in a vacuum oven at 50° C. at 0.3 mm Hg for 8 hrs to give 1004 g (67%) of dry 2-chloro-6-fluorobenzenecarbothioamide, m.p. 153-157° C.
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Synthesis routes and methods III

Procedure details

2-Chloro-6-fluorobenzonitrile, (99.1%, 62.2 g, 0.40 mol) was weighed into a 1-L three-necked roundbottom flask equipped with a condenser and an overhead electric stirrer, along with Et3N (78 mL, 56.6 g, 0.56 mol) and 180 mL (176.04 g, 2.23 mol) of pyridine. The reactor was purged with a slow stream of N2 and vented to a 13% bleach solution. The stirring solution was cooled to -19° C. in a CCl4 /dry ice bath, and H2S gas (33.6 g, 0.99 mol) was sparged below the liquid surface at a rate of 0.4 g/min over a period of 82 min. During the gas addition, the solution temperature rose to -11° C. The yellow-green solution was allowed to gradually warm to 25° C. and stir overnight with a slow N2 purge of the reactor head space into bleach solution. The solution was poured into 1.6 L of ice water, stirred, and the resulting white crystals were collected on a buchner funnel and rinsed with additional water. After 2 h of air drying, the moist filter cake was vacuum oven dried for 5 h at 65° C. to give 54.5 g of 2-Chloro-6-Fluorobenzthioamide (72% wt. % yield), mp 155-160° C., having a GC area % purity of 98.8% and containing 1.2% 2-Chloro-6-fluorobenzonitrile.
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Synthesis routes and methods IV

Procedure details

Into a 250-mL three necked round bottom flask equipped with a mechanical stirrer, dry ice condenser, dropping funnel, and outlet to a trap filled with bleach was added pyridine (45 mL), 2-chloro-6-fluorobenzonitrile (15.5 g, 0.1 mol), triethylamine (13.4 g, 18.6 mL, 0.133 mol), and sodium sulfide hydrate (36.0 g, 0.15 mol). The temperature of the resulting solution was lowered to approximately 5° C. using an ice bath. To the stirred slurry was added dropwise concentrated hydrochloric acid (25.8 g, 0.266 mol). The rate of addition of the hydrochloric acid was such that the temperature of the reaction mixture did not exceed 25° C. with an addition time of 20 min. The cooling bath was removed and the slurry was allowed to warm to RT and to stir over night. An additional 40 grams of sodium sulfide and 50 mL of hydrochloric acid was added to the mixture and allowed to stir over night. An additional 40 grams of sodium sulfide and 50 mL of hydrochloric acid was added and the mixture allowed to stir over the weekend. The mixture was poured into water (2 L) and was extracted with ether. The ether layer was washed with dilute sulfuric acid, water, brine, dried (MgSO4), and the solvent removed in vacuo to give 16.1 g of crude product which was recrystallized from ethyl acetate to give 2-chloro-6-fluoro-benzthioamide as light yellow crystals: mp 156-158° C.
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